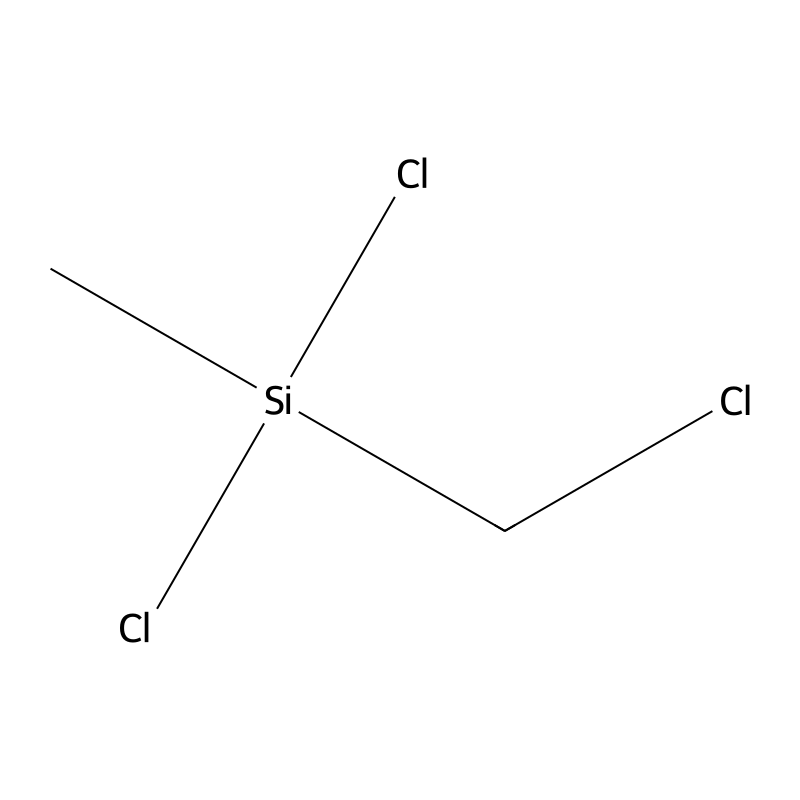

Dichloro(chloromethyl)methylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Dichloro(chloromethyl)methylsilane (CMM1) finds application in organic synthesis as a versatile building block for the introduction of chloromethyl and trichloromethylsilyl functionalities into various organic molecules. Its reactive chloromethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of diverse new compounds. Research has explored its use in the synthesis of:

- Pharmaceuticals and agrochemicals: CMM1 has been employed in the synthesis of potential drug candidates and bioactive molecules, as well as in the development of new insecticides and fungicides [].

- Fine chemicals and functional materials: Researchers have utilized CMM1 to create novel materials with specific properties, such as fire retardants, lubricants, and photoresists [].

Silicone Polymer Synthesis:

CMM1 serves as a crucial precursor in the production of various silicone polymers, including:

- Silicone resins: These resins find application in diverse areas like coatings, adhesives, and sealants due to their excellent thermal and chemical stability [].

- Silicone elastomers: CMM1 contributes to the synthesis of elastomers used in various industrial applications, such as gaskets, tubing, and electrical insulation, owing to their elasticity and resistance to extreme temperatures [].

Crosslinking Agent:

CMM1 exhibits crosslinking properties, making it valuable in various research fields:

- Polymer modification: Researchers have explored the use of CMM1 for crosslinking polymers, enhancing their mechanical strength, thermal stability, and other desirable properties [].

- Surface modification: CMM1 can be employed to modify the surface properties of materials, such as enhancing adhesion or introducing specific functionalities [].

Potential in Emerging Research Areas:

CMM1's unique properties continue to be explored in emerging research areas, including:

- Development of new materials: Researchers are investigating the potential of CMM1 in the creation of novel materials with desired functionalities, such as self-healing polymers and conductive materials [].

- Biomedical applications: Initial research suggests the possibility of utilizing CMM1-derived materials in drug delivery and tissue engineering applications, although further investigation is necessary.

Dichloro(chloromethyl)methylsilane is a chemical compound with the formula C₂H₅Cl₃Si. It is characterized by the presence of two chlorine atoms, one chloromethyl group, and one methyl group attached to a silicon atom. This compound appears as a colorless to yellowish liquid and is known for its reactivity, particularly with water, which can lead to violent reactions. Due to its structure, it serves as a valuable building block in organic synthesis and materials science.

Dichloro(chloromethyl)methylsilane is primarily used as a reactive intermediate and not expected to have a specific mechanism of action in biological systems. Its function lies in its ability to react with other molecules to form new organosilicon compounds.

Dichloro(chloromethyl)methylsilane is likely to be a hazardous compound due to the presence of multiple chlorides. Here are some potential hazards to consider:

- Toxicity: Chlorinated silanes can be corrosive to skin and eyes and may cause respiratory irritation upon inhalation [2].

- Flammability: Information on flammability is limited, but the presence of organic groups suggests some degree of flammability.

- Reactivity: Moisture sensitive and can react violently with water, releasing hydrochloric acid fumes [1].

Safety Precautions:

- Always handle Dichloro(chloromethyl)methylsilane in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator.

- Store the compound in a tightly sealed container under inert atmosphere and away from moisture.

Data Citation:

- Hydrolysis: When exposed to water, dichloro(chloromethyl)methylsilane reacts vigorously, producing hydrochloric acid and silanol compounds. This reaction can be hazardous due to the release of heat and gas.

- Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, leading to the formation of new organosilicon compounds.

- Polymerization: It can also participate in polymerization processes, where it acts as a cross-linking agent in silicone-based materials.

Dichloro(chloromethyl)methylsilane can be synthesized through several methods:

- Chlorination of Methylsilane: One common method involves the chlorination of methylsilane using chlorine gas under controlled conditions. This process allows for the selective introduction of chlorine atoms at specific positions on the silicon atom.

- Reactions with Chloromethyl Compounds: Another approach involves reacting chloromethyl compounds with dichlorosilane in the presence of a catalyst, facilitating the formation of dichloro(chloromethyl)methylsilane.

- Direct Synthesis from Silicon Precursors: Advanced synthetic routes may involve direct reactions between silicon-containing precursors and chlorinating agents under specific conditions .

Dichloro(chloromethyl)methylsilane finds various applications in different fields:

- Silicone Production: It is primarily used as an intermediate in the production of silicone polymers and resins.

- Surface Modification: The compound can be employed for modifying surfaces to enhance properties such as hydrophobicity or adhesion.

- Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in creating organosilicon compounds that are useful in pharmaceuticals and agrochemicals.

Interaction studies involving dichloro(chloromethyl)methylsilane typically focus on its reactivity with biological molecules and other chemical species:

- Reactivity with Amines: Studies have shown that this compound can react with amines to form silazane derivatives, which may have implications in materials science and medicinal chemistry.

- Compatibility with Solvents: Research indicates that its solubility and reactivity vary significantly with different solvents, influencing its behavior during

Dichloro(chloromethyl)methylsilane shares structural similarities with several other organosilicon compounds. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Trimethylchlorosilane | C₃H₉ClSi | Contains three methyl groups; less reactive than dichloro compound. |

| Dichlorodimethylsilane | C₄H₈Cl₂Si | Two methyl groups; used in silicone polymer synthesis. |

| Chloromethyldimethoxysilane | C₅H₁₁ClO₂Si | Contains methoxy groups; used for surface modification. |

| Trichlorosilane | SiCl₃ | Highly reactive; used in silicon production processes. |

Dichloro(chloromethyl)methylsilane is unique due to its combination of chlorinated groups and a methyl group, which enhances its reactivity compared to other silanes while providing specific functional properties desirable in various applications. Its ability to participate in nucleophilic substitution reactions sets it apart from less reactive silanes like trimethylchlorosilane .

Boiling Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (84.78%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant